molecular formula C13H16N2O2 B2440295 7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one CAS No. 5983-78-8

7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Cat. No.: B2440295
CAS No.: 5983-78-8
M. Wt: 232.283
InChI Key: DMHFLDYXTHEEOA-UHFFFAOYSA-N
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Description

7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a complex organic compound belonging to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a hexahydro-pyrrolo-imidazolidinone core with a methoxyphenyl substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

7a-(4-methoxyphenyl)-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-17-11-4-2-10(3-5-11)13-7-6-12(16)15(13)9-8-14-13/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHFLDYXTHEEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23CCC(=O)N2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one typically involves the condensation of appropriate diamines with ketene aminals or other electron-deficient reagents. One-pot protocols are often employed, where the reaction is carried out under reflux conditions in ethanol . The process may involve multiple steps, including cyclization and functional group modifications.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using scalable methods that involve batch or continuous flow processes, ensuring high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce processing time .

Chemical Reactions Analysis

Types of Reactions: 7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, such as phosphodiesterases, which play a role in various biological pathways . The compound’s structure allows it to bind to active sites, thereby modulating the activity of these enzymes and affecting cellular processes.

Comparison with Similar Compounds

  • 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one
  • Imidazo[1,2-a]pyridine derivatives
  • Pyrido[1,2-a]pyrimidine derivatives

Comparison: Compared to similar compounds, 7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

The compound 7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a member of the imidazolidinone family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 7421-62-7
  • Structure : The compound features a hexahydro-pyrrolo framework with a methoxyphenyl substituent.

Antitumor Activity

Research has indicated that derivatives of imidazolidinones, including those similar to this compound, exhibit promising antitumor properties. A study demonstrated that certain imidazolidinone derivatives showed significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Anti-inflammatory Properties

Imidazolidinones have been investigated for their anti-inflammatory effects. A related study highlighted that certain derivatives could inhibit pro-inflammatory cytokines and modulate immune responses. This suggests that this compound may possess similar properties, potentially benefiting conditions characterized by chronic inflammation .

Study on Antitumor Activity

In a significant study published in Cancer Research, several imidazolidinone derivatives were tested for their cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that compounds with a methoxy substitution exhibited enhanced activity compared to their unsubstituted counterparts. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Antimicrobial Screening

A screening of various heterocyclic compounds, including those derived from imidazolidinones, revealed promising results against Staphylococcus aureus and Escherichia coli. The methoxy group was found to enhance the antibacterial activity by facilitating better penetration through bacterial cell walls. This aligns with findings from related pyrazole studies suggesting that structural modifications can significantly impact biological efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
Imidazolidinone AAntitumorMCF-715 µM
Pyrazole BAntifungalCandida albicans0.5 µg/mL
Imidazolidinone CAnti-inflammatoryRAW 264.7 cells10 µM

Q & A

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Conduct:
  • Plasma stability assays : Incubate in human plasma (37°C, 24h) and quantify degradation via LC-MS/MS .
  • Forced degradation studies : Expose to oxidative (H2O2), thermal (40–60°C), and light stress (ICH Q1B) .

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